Regioisomeric Positioning of the Pyridine Nitrogen Dictates Pharmacological Target Engagement – Evidence from a Chemically Analogous CCR2 Antagonist Series
In a medicinal chemistry campaign optimizing cyclohexyl-pyridine CCR2 antagonists, the 3-pyridyl substituent (structurally analogous to the pyridine portion of N-cyclohexyl-3-(3-pyridinyl)propanamine) showed an IC50 of 126 nM in a human CCR2 binding assay, whereas the 2-pyridyl isomer achieved 11 nM, representing an 11.5-fold difference [1]. This regioisomer sensitivity confirms that the nitrogen position in the pyridine ring is a critical determinant of molecular recognition, and generic substitution of a 3-pyridinylpropanamine scaffold with a 2- or 4-pyridinyl analog is not pharmacologically neutral.
| Evidence Dimension | CCR2 binding IC50 (antagonism of MCP-1 binding to hCCR2) |
|---|---|
| Target Compound Data | No direct data for N-cyclohexyl-3-(3-pyridinyl)propanamine |
| Comparator Or Baseline | Cyclohexyl-3-pyridyl analog IC50 = 126 nM vs. cyclohexyl-2-pyridyl analog IC50 = 11 nM |
| Quantified Difference | 11.5-fold difference between 3-pyridyl and 2-pyridyl regioisomers |
| Conditions | Human CCR2 binding assay, MCP-1 radioligand displacement (see ref 9 in the source article for protocols) |
Why This Matters
Demonstrates that pyridine nitrogen position is not a trivial substitution but fundamentally alters binding affinity, supporting the need to procure the specific 3-pyridinyl regioisomer for reproducible research.
- [1] Xue, C.-B.; et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2, 913–918. Table 1. View Source
